Cas no 1799255-98-3 (3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide)

3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide is a synthetic organic compound featuring a phenyl and pyridinyl-pyrrolidinyl moiety linked via a propenamide bridge. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The compound's conjugated system and heterocyclic components may enhance binding affinity to biological targets, making it a candidate for pharmacological studies. Its well-defined synthetic pathway allows for consistent purity and reproducibility, which is critical for research applications. The presence of both aromatic and polar functional groups suggests tunable solubility and reactivity, facilitating further derivatization for structure-activity relationship investigations. This compound is primarily of interest in academic and industrial drug discovery efforts.
3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide structure
1799255-98-3 structure
Product Name:3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide
CAS No:1799255-98-3
MF:C18H19N3O
MW:293.362963914871
CID:5377098
Update Time:2025-08-05

3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide
    • Inchi: 1S/C18H19N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-10,12,16H,11,13-14H2,(H,20,22)
    • InChI Key: MSKSUIDNQNRLPD-UHFFFAOYSA-N
    • SMILES: C(NC1CCN(C2=NC=CC=C2)C1)(=O)C=CC1=CC=CC=C1

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 552.5±50.0 °C(Predicted)
  • pka: 14.63±0.20(Predicted)

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Additional information on 3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide

Comprehensive Overview of 3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide (CAS No. 1799255-98-3)

3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide, identified by its CAS number 1799255-98-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound features a unique molecular structure combining a phenyl group, a pyridine ring, and a pyrrolidine moiety, making it a versatile intermediate for pharmaceutical research. Its structural complexity and potential biological activity align with current trends in targeting GPCRs (G-Protein Coupled Receptors) and kinase inhibitors, which are hot topics in modern drug development.

The growing interest in small-molecule therapeutics has propelled research into compounds like 3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide. Researchers are particularly intrigued by its potential applications in neurodegenerative diseases and inflammatory disorders, areas where patients and healthcare professionals actively seek breakthroughs. Online searches for terms such as "novel kinase inhibitors 2024" or "GPCR-targeting compounds" reflect this demand, underscoring the relevance of this compound in contemporary science.

From a synthetic perspective, CAS 1799255-98-3 exemplifies advancements in amide bond formation and heterocyclic chemistry. Its propenamide backbone offers a platform for further derivatization, a strategy frequently discussed in forums on structure-activity relationship (SAR) optimization. Laboratories focusing on high-throughput screening (HTS) often explore such scaffolds to identify lead compounds, addressing the persistent need for drug-like molecules with improved bioavailability.

In addition to its pharmacological potential, 3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide is studied for its physicochemical properties, including solubility and stability under physiological conditions. These characteristics are critical for formulation scientists working on oral drug delivery systems, a subject frequently queried in academic and industrial circles. The compound’s logP value and hydrogen-bonding capacity further contribute to its appeal in computational chemistry and molecular docking studies.

Environmental and regulatory considerations also play a role in the compound’s profile. Unlike many high-risk substances, 1799255-98-3 is not classified as hazardous, making it a safer candidate for research compared to heavily restricted chemicals. This aligns with the increasing emphasis on green chemistry and sustainable lab practices, topics dominating scientific conferences and publications.

Looking ahead, the exploration of 3-Phenyl-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-2-propenamide is expected to expand, particularly in preclinical studies and patent applications. Its structural motifs resonate with trends in fragment-based drug design (FBDD) and allosteric modulation, addressing unmet medical needs highlighted in global health discussions. As the scientific community continues to prioritize precision medicine, compounds like this will remain at the forefront of innovation.

In summary, CAS 1799255-98-3 represents a compelling case study in modern chemical research, bridging synthetic accessibility, biological relevance, and safety considerations. Its multifaceted applications ensure its place in ongoing dialogues about next-generation therapeutics and molecular innovation, answering the call for both academic rigor and practical utility.

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